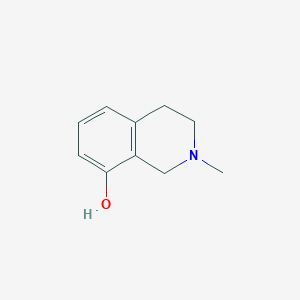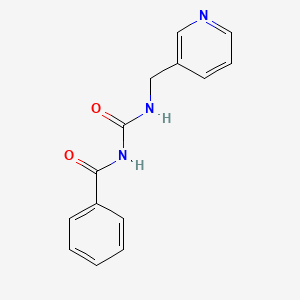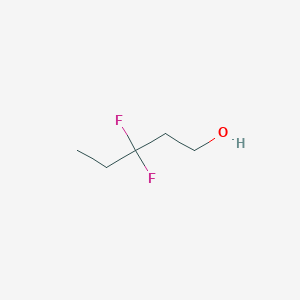![molecular formula C25H18FN3O5 B2656699 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-54-0](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . It also has fluorophenyl and methoxyphenyl groups attached, which could potentially influence its physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the fluorophenyl and methoxyphenyl groups could influence properties like solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
A novel series of compounds, including those similar in structural complexity to the specified molecule, have been developed as selective ligands for the translocator protein (18 kDa), which is a target for positron emission tomography (PET) imaging. These compounds, such as DPA-714, are designed with fluorine atoms to allow for labeling with fluorine-18, a radioactive isotope used in PET imaging. This enables the in vivo imaging of the translocator protein, offering insights into neuroinflammatory processes, which are critical for understanding various neurological disorders (Dollé et al., 2008).
Anticancer Activity
Compounds with structural features similar to the specified molecule have shown cytotoxic activity against a range of cancer cell lines. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have demonstrated appreciable cancer cell growth inhibition in vitro. This highlights the potential of these compounds as a foundation for developing new anticancer agents, offering a novel approach to targeting and inhibiting cancer cell growth (Al-Sanea et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with urea and acetylation with N-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "urea", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding amide intermediate.", "Cyclization of the amide intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form the benzofuro[3,2-d]pyrimidine ring system.", "Acetylation of the benzofuro[3,2-d]pyrimidine intermediate with N-(4-methoxyphenyl)acetamide in the presence of a suitable acetylating agent such as acetic anhydride or acetyl chloride to form the final compound." ] } | |
CAS-Nummer |
877657-54-0 |
Produktname |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
Molekularformel |
C25H18FN3O5 |
Molekulargewicht |
459.433 |
IUPAC-Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30) |
InChI-Schlüssel |
NGXOWXAXAAFZPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)
![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)
![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)